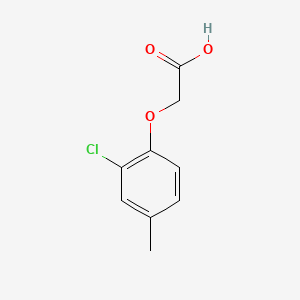

2-(2-Chloro-4-methylphenoxy)acetic acid

Description

Overview of 2-(2-Chloro-4-methylphenoxy)acetic acid as a Synthetic Auxin Herbicide

This compound, commonly known as MCPA (4-chloro-2-methylphenoxyacetic acid), is a widely used, selective phenoxy herbicide. nih.gov It is classified as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgplantsjournal.com When applied to susceptible plants, MCPA is absorbed through the leaves and translocated to the meristems, the regions of active cell division and growth. mt.gov

The herbicidal action of MCPA stems from its ability to disrupt normal plant growth processes. ontosight.ai Unlike the naturally occurring auxin IAA, the concentration and activity of which are tightly regulated by the plant, synthetic auxins like MCPA lead to uncontrolled and unsustainable growth. pestgenie.com.au This deregulation of growth processes mobilizes the plant's metabolic reserves, which are then transported to the growth regions. pestgenie.com.au The result is a series of abnormal physiological responses, including twisting and elongation of stems and leaves, leading ultimately to the death of the plant. mt.govpestgenie.com.au

MCPA is particularly effective against broadleaf weeds, while monocotyledonous crops such as cereals and grasses exhibit a higher tolerance. wikipedia.orgresearch-solution.com This selectivity allows it to be used to control weeds like thistle and dock in cereal crops and pastures. nih.gov The mechanism of this selectivity is based on differences in how various plant species absorb, translocate, and metabolize the herbicide.

| Property | Value |

| Molecular Formula | C9H9ClO3 |

| Molar Mass | 200.62 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 114-118 °C |

| Water Solubility | Insoluble |

Table created with data from public sources. nih.govchembk.comsigmaaldrich.com

Historical Development and Initial Research Trajectories of Phenoxy Herbicides

The discovery of phenoxy herbicides marked a transformative moment in agriculture. researchgate.net Research that began in the late 19th century into plant hormones eventually led to the identification of indoleacetic acid (IAA) and its role in regulating plant growth. ebsco.com As the chemical nature of these substances was uncovered, scientists began synthesizing related compounds to test their effects on plant physiology. cambridge.org

During the Second World War, research in both the United States and Great Britain independently led to the discovery that certain phenoxyacetic acids possessed potent herbicidal properties. cambridge.org This research culminated in the development of 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA in the early 1940s. chemcess.comnih.gov These compounds were found to be highly effective at selectively killing many broad-leaved weeds in cereal grains, grasslands, and forests without harming the crops. cambridge.org

Properties

IUPAC Name |

2-(2-chloro-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTSMIMYOILILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973839 | |

| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-23-3 | |

| Record name | 583-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Physiological Mechanisms of Action in Plant Systems

Elucidation of 2-(2-Chloro-4-methylphenoxy)acetic acid as a Plant Auxin Mimetic

This compound, commonly known as MCPA, is a synthetic herbicide that functions as an auxin mimetic, replicating the effects of the natural plant hormone indole-3-acetic acid (IAA) wikipedia.orgnih.gov. At appropriate concentrations, natural auxins regulate a wide array of developmental processes in plants, including cell elongation, division, and differentiation researchgate.net. However, MCPA and other synthetic auxins induce phytotoxicity in susceptible species, primarily broadleaf plants, by causing an overdose of hormonal activity that leads to uncontrolled and disorganized growth, ultimately resulting in plant death wikipedia.orgnih.gov.

Interaction with Auxin Perception and Signaling Pathways

The molecular mechanism of MCPA's action is centered on its interaction with the auxin signaling pathway. This pathway is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex nih.govunl.edu. In the presence of auxin, the TIR1/AFB receptor binds to both the auxin molecule and a family of transcriptional repressor proteins known as Aux/IAA proteins nih.govmdpi.com. This binding event acts as a "molecular glue," facilitating the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome nih.govnih.gov.

The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating or repressing their transcription nih.gov. MCPA, by mimicking IAA, hijacks this natural regulatory system. It binds to the TIR1/AFB receptors, promoting the degradation of Aux/IAA repressors and leading to the constitutive activation of auxin-responsive genes. This sustained and unregulated gene expression is the primary driver of the herbicidal effects observed in susceptible plants nih.gov.

Ligand Specificity and Receptor Binding Dynamics (e.g., TIR1-type receptors)

The interaction between auxins and the TIR1/AFB receptors is a critical determinant of the physiological response. Different combinations of TIR1/AFB and Aux/IAA proteins can form a multitude of co-receptor complexes, each with a distinct binding affinity for various auxin molecules nih.gov. This combinatorial system allows for a wide range of auxin sensing and response capabilities within the plant nih.gov.

Studies have shown that the binding affinity of different synthetic auxins to these co-receptor complexes can vary. For instance, the TIR1-IAA7 co-receptor complex exhibits a higher binding affinity for 1-naphthaleneacetic acid (1-NAA) compared to 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to MCPA nih.gov. While specific binding affinity data for MCPA is not as extensively detailed as for IAA or 2,4-D, it is understood that as a phenoxyacetic acid herbicide, MCPA effectively binds to the TIR1/AFB-Aux/IAA co-receptor complex to initiate the downstream signaling cascade nih.gov. The affinity of this binding is influenced by the specific TIR1/AFB and Aux/IAA proteins involved, as well as the structure of the auxin molecule itself nih.govnih.gov. The chlorine and methyl substitutions on the phenoxy ring of MCPA are crucial for its specific interaction within the auxin-binding pocket of the TIR1 receptor nih.gov.

Table 1: Comparison of Binding Affinities of Various Auxins to the TIR1-IAA7 Co-receptor Complex

| Auxin Compound | Dissociation Constant (KD) | Reference |

| Indole-3-acetic acid (IAA) | ~17.81 nM | nih.gov |

| 1-Naphthaleneacetic acid (1-NAA) | 113.50 ± 3.50 nM | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 248 nM to 1 µM | nih.gov |

Note: Lower KD values indicate higher binding affinity.

Cellular and Subcellular Effects on Plant Growth Regulation

The uncontrolled activation of auxin signaling pathways by MCPA leads to a cascade of disruptive effects at the cellular and subcellular levels, ultimately manifesting as abnormal plant growth and death.

Disruption of Cell Elongation and Cell Division Processes

One of the most prominent effects of MCPA is the disruption of normal cell elongation and division researchgate.net. In susceptible plants, the continuous stimulation of auxin-responsive genes leads to uncontrolled and unsustainable cell expansion and proliferation wikipedia.org. This results in characteristic symptoms such as leaf and stem twisting (epinasty), tissue swelling (hypertrophy), and abnormal growth patterns nih.govresearchgate.net. The "acid growth" hypothesis suggests that auxins promote cell elongation by activating plasma membrane H+-ATPases, which pump protons into the cell wall space, lowering the pH and activating enzymes called expansins that loosen the cell wall, allowing for turgor-driven cell expansion researchgate.netunl.edu. MCPA's persistent action leads to an exaggeration of this process, causing cells to elongate beyond their normal capacity, which contributes to the observed morphological distortions wikipedia.org.

Alterations in Enzyme Activities and Respiration

MCPA exposure can lead to significant alterations in the activities of various enzymes within plant cells. A notable effect is the induction of oxidative stress, which triggers a response from antioxidant enzymes researchgate.net. In cotton plants treated with MCPA-Na, there was an observed increase in the activity of protective enzymes nih.gov. These enzymes play a role in detoxifying reactive oxygen species (ROS) that are generated as a secondary effect of the herbicide-induced stress.

Table 2: Observed Effects of MCPA on Plant Systems

| Cellular/Physiological Process | Observed Effect in Susceptible Plants | Reference |

| Cell Elongation | Uncontrolled and abnormal elongation | wikipedia.org |

| Cell Division | Unregulated proliferation | researchgate.net |

| DNA Synthesis | Increased | cambridge.org |

| RNA Synthesis | Significantly increased | cambridge.org |

| Protein Synthesis | Increased soluble protein content | cambridge.orgnih.gov |

| Antioxidant Enzyme Activity | Increased | nih.gov |

| Photosynthesis-related Proteins | Decreased RuBisCO and D1 protein content | researchgate.net |

| Mitochondrial Respiration | Potential for uncoupling of oxidative phosphorylation | nih.gov |

Impact on Meristematic Activity and Organ Development

As a synthetic auxin, this compound is absorbed by the leaves and roots of plants and subsequently translocated to the meristematic tissues, which are centers of active cell division and growth. wikipedia.orgwaterquality.gov.au In these regions, MCPA disrupts normal hormonal balance, leading to uncoordinated and unsustainable growth. wikipedia.orgnih.gov This interference with the plant's natural growth regulation processes is the primary mechanism of its herbicidal action. nih.gov The compound stimulates cell elongation and differentiation in an uncontrolled manner, ultimately leading to the disruption of plant development and the formation of abnormal organs. waterquality.gov.au

Physiological Manifestations of this compound Exposure in Susceptible Plants

Induction of Uncontrolled Growth and Developmental Abnormalities

Exposure to this compound induces a state of uncontrolled growth in susceptible plants, primarily broadleaf species. wikipedia.orgnih.gov This synthetic auxin mimic overrides the plant's endogenous regulatory systems, causing rapid and disorganized cell division and elongation. dayilongagrochemical.comresearchgate.net The result is a series of developmental abnormalities, as the plant's resources are quickly exhausted by this unsustainable growth, leading to tissue decay and eventual death. researchgate.netlmaleidykla.lt

Morphological Deformities (e.g., stem curl-over, leaf withering, malformed roots)

The uncontrolled growth induced by MCPA manifests in a variety of visible morphological deformities. One of the most characteristic symptoms is epinasty, which includes the curling and twisting of stems and leaf petioles. wikipedia.orgusu.edu Leaves may become cupped, wrinkled, and thickened, with prominent veins. dayilongagrochemical.comnih.gov Other deformities include stem curl-over, leaf withering, and the development of malformed roots, sometimes with callus-like growths on the lower stem. wikipedia.orgnih.gov These physical distortions are a direct result of the herbicide's disruption of normal cell growth and development. dayilongagrochemical.com

Phytotoxicological Responses and Stress Physiology

Impact on Chlorophyll Content and Photosynthetic Efficiency

Interactive Data Table: Effect of MCPA on Cotton Seedling Physiology

| Days After Treatment | Chlorophyll Content (% Decrease) | Soluble Protein Content (% Change) | MDA Content (% Increase) |

| 1 | 5.42 | +9.75 | 21.49 |

| 4 | 23.68 | +2.53 | 92.10 |

| 7 | 38.07 | -41.52 | 164.19 |

Modulation of Soluble Protein Content and Protective Enzyme Activity

Exposure of plants to this compound can induce significant changes in their protein profiles and the activity of protective enzymes. In a study conducted on cotton (Gossypium hirsutum), exposure to MCPA-Na led to an increase in the soluble protein content. This physiological response is often indicative of a plant's attempt to counteract the stress induced by the herbicide.

Furthermore, the same study revealed that MCPA-Na exposure also resulted in an increase in protective enzyme activity. These enzymes play a crucial role in mitigating cellular damage caused by oxidative stress, a common secondary effect of herbicide application. The observed increase in the activity of these enzymes suggests an activation of the plant's defense mechanisms in response to the chemical stressor.

The application of plant growth regulators, such as 24-epibrassinolide, gibberellin (GA3), phthalanilic acid, and seaweed fertilizer, was found to further increase the soluble protein content and the activity of protective enzymes, thereby alleviating the toxicity of MCPA-Na. This indicates a complex interplay between the herbicide-induced stress response and the plant's natural defense and growth-regulating pathways.

Table 1: Effect of MCPA-Na and Plant Growth Regulators on Soluble Protein and Protective Enzyme Activity in Cotton

| Treatment | Soluble Protein Content | Protective Enzyme Activity |

|---|---|---|

| Control | Baseline | Baseline |

| MCPA-Na | Increased | Increased |

| MCPA-Na + Plant Growth Regulators | Further Increased | Further Increased |

Influence on Plant Nutrient Uptake (N, P, K)

The application of this compound can interfere with the uptake and translocation of essential nutrients in plants. While direct and comprehensive studies on the specific impact of MCPA on nitrogen (N), phosphorus (P), and potassium (K) uptake are limited, related research provides valuable insights.

A study on cotton exposed to MCPA-Na reported a decrease in chlorophyll content. Since nitrogen is a fundamental component of chlorophyll, a reduction in chlorophyll levels can indirectly suggest an impairment of nitrogen uptake or metabolism. The application of plant growth regulators was shown to mitigate this effect by increasing the chlorophyll content in the presence of MCPA-Na.

Research on the broader class of phenoxy herbicides, to which MCPA belongs, has shown that these compounds can influence the uptake of various elements from the soil. For instance, studies on the herbicide 2,4-D, which is structurally similar to MCPA, have indicated that its application can affect the nutrient balance within the plant. However, the specific effects on N, P, and K uptake can be complex and may vary depending on the plant species, soil conditions, and the concentration of the herbicide. The sorption of MCPA in soil, which is influenced by factors like pH and organic matter content, can also indirectly affect nutrient availability to plants sourcetotap.eu.

Further research is needed to fully elucidate the direct impact of this compound on the uptake and assimilation of nitrogen, phosphorus, and potassium in various plant species.

Alterations in Endogenous Plant Hormone Levels (e.g., ABA, GA3)

As a synthetic auxin, this compound directly interferes with the hormonal balance that governs plant growth and development. Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to unregulated and disorganized growth, ultimately causing plant death in susceptible species .

The application of MCPA can also indirectly affect the levels of other crucial plant hormones, such as abscisic acid (ABA) and gibberellins (GA). High concentrations of auxinic herbicides have been proposed to induce the biosynthesis of ABA, a hormone associated with stress responses and growth inhibition nih.gov. For instance, the related herbicide 2,4-D has been shown to induce the expression of a key regulatory enzyme in ABA biosynthesis at high concentrations nih.gov.

Conversely, the application of gibberellic acid (GA3) has been demonstrated to ameliorate the damaging effects of MCPA on plants. In a study on cotton, the use of GA3 in combination with other plant growth regulators helped to alleviate the toxicity of MCPA-Na . This suggests an antagonistic interaction between the effects of MCPA and the growth-promoting actions of GA3. While this points to an interplay between MCPA and the gibberellin pathway, more direct research is required to quantify the precise changes in endogenous levels of ABA and GA3 following the application of this compound.

Interactions with Bivalent Metal Ions and Implications for Metal Uptake by Plants

This compound has been shown to interact with bivalent metal ions in the soil, which can have significant implications for their uptake by plants. Research has demonstrated that the application of MCPA can influence the transfer of heavy metals from the soil to the roots and shoots of plants nih.govresearchgate.net.

A study on wheat (Triticum aestivum L.) revealed that higher rates of MCPA application led to a significant increase in the concentration of several metals, including cadmium (Cd), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), lead (Pb), and manganese (Mn), in the roots nih.govresearchgate.net. This suggests that MCPA can enhance the bioavailability or uptake of these metal ions by the plant.

The mechanism behind this increased uptake may involve the formation of sparingly water-soluble metal-herbicide complexes nih.govresearchgate.net. The intensity of this effect appears to depend on the solubility of the specific metal-herbicide complex formed, with less soluble complexes of lead, copper, and cadmium being less mobile nih.govresearchgate.net. The formation of these complexes can alter the chemical form of the metals in the soil, potentially making them more available for plant uptake.

These findings indicate that the presence of this compound in the soil can significantly alter the dynamics of bivalent metal ions, leading to increased accumulation in plants. This has important implications for both plant nutrition and the potential for heavy metal contamination of crops grown in soils treated with this herbicide.

Table 2: Influence of MCPA on Metal Concentration in Wheat Roots

| Metal Ion | Effect of Higher MCPA Rates on Root Concentration |

|---|---|

| Cadmium (Cd) | Significant Increase nih.govresearchgate.net |

| Cobalt (Co) | Significant Increase nih.govresearchgate.net |

| Nickel (Ni) | Significant Increase nih.govresearchgate.net |

| Copper (Cu) | Significant Increase nih.govresearchgate.net |

| Zinc (Zn) | Significant Increase nih.govresearchgate.net |

| Lead (Pb) | Significant Increase nih.govresearchgate.net |

| Manganese (Mn) | Significant Increase nih.govresearchgate.net |

Environmental Fate and Degradation Pathways of 2 2 Chloro 4 Methylphenoxy Acetic Acid

Biodegradation in Soil and Aquatic Environments

Biodegradation is the principal mechanism for the dissipation of MCPA in both terrestrial and aquatic ecosystems. The rate and extent of this degradation are subject to a variety of environmental factors and the presence of competent microorganisms.

Microorganisms play a pivotal role in the breakdown of MCPA. wikipedia.org In soil, the half-life of MCPA is typically around 24 days, but this can vary depending on environmental conditions that affect microbial activity. wikipedia.org The degradation process generally occurs under aerobic conditions, with negligible breakdown in anaerobic environments. ulster.ac.uksourcetotap.eu

Specific bacterial genera have been identified as key players in the degradation of MCPA. A microorganism identified as Flavobacterium peregrinum has been shown to be capable of degrading MCPA, converting all of the chlorine in the molecule to chloride. nih.govnih.gov Another genus, Arthrobacter, has also been implicated in the metabolism of phenoxyacetates like MCPA. nih.gov Cell extracts from an Arthrobacter species have demonstrated the ability to dehalogenate MCPA. nih.gov

The initial and rate-limiting step in the microbial degradation of MCPA is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme. wikipedia.orgnih.govnih.gov This enzyme is encoded by the tfdA gene. wikipedia.orgnih.gov The tfdA gene is found in various soil bacteria and its presence is linked to the capacity of these microorganisms to use MCPA as a carbon source. wikipedia.orgresearchgate.net The expression of the tfdA gene has been shown to directly correlate with the active mineralization of MCPA in soil. nih.gov There are different classes of tfdA genes, with class III genes being predominantly expressed during the degradation of MCPA in soil. oup.comnih.gov

The enzymatic reaction involves the cleavage of the ether linkage in the MCPA molecule. wikipedia.org This dioxygenase-catalyzed reaction requires α-ketoglutarate and ferrous ions to proceed. nih.gov

The primary metabolite formed during the microbial degradation of MCPA is 4-chloro-2-methylphenol (MCP). wikipedia.orgresearchgate.netnih.gov This is produced through the cleavage of the ether linkage of the MCPA molecule. wikipedia.orgresearchgate.net The formation of MCP from MCPA has been confirmed in studies using bacterial cultures and cell extracts. nih.gov

Another potential degradation pathway involves the hydroxylation of the methyl group, which results in the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid. wikipedia.org

Table 1: Major Degradation Products of 2-(2-Chloro-4-methylphenoxy)acetic acid

| Initial Compound | Degradation Product | Formation Pathway |

| This compound | 4-chloro-2-methylphenol | Cleavage of the ether linkage wikipedia.orgresearchgate.net |

| This compound | 4-chloro-2-hydroxymethylphenoxyacetic acid | Hydroxylation of the methyl group wikipedia.org |

The rate of MCPA biodegradation is significantly influenced by several environmental factors that affect microbial growth and activity.

Temperature: The degradation rate of MCPA is temperature-dependent. researchgate.netpjoes.com Optimal degradation occurs within a certain temperature range, with studies showing effective degradation between 6°C and 29°C. researchgate.net One study observed optimal bacterial proliferation and maximum degradation at temperatures between 30°C and 40°C. indianecologicalsociety.com At very low (0°C) or high (40°C) temperatures, the degradation is significantly reduced. researchgate.net

Soil Moisture: Soil moisture content is a critical factor for MCPA degradation. dayilongagrochemical.com Microorganisms require adequate moisture for their metabolic activities. dayilongagrochemical.com Optimal degradation has been observed at moisture contents between 0.6 to 1.2 times the field capacity. researchgate.net Degradation is very slow in dry soils below the wilting point and ceases in air-dried soil. researchgate.netdayilongagrochemical.com Conversely, water-logged conditions can also delay degradation, although decomposition can still occur over several weeks. researchgate.net

Organic Matter Content: Soil organic matter can influence the degradation of MCPA. It can serve as a source of energy for microorganisms, thereby increasing their population and activity, which can accelerate herbicide biodegradation. scielo.br However, high organic matter content can also increase the sorption of MCPA to soil particles, which may reduce its availability for microbial degradation. ulster.ac.uk

Table 2: Influence of Environmental Factors on MCPA Degradation

| Environmental Factor | Optimal Condition for Degradation | Effect of Suboptimal Conditions |

| Temperature | 6°C to 40°C researchgate.netindianecologicalsociety.com | Significantly reduced at 0°C and 40°C researchgate.net |

| Soil Moisture | 0.6 to 1.2 times field capacity researchgate.net | Very slow below wilting point; nil in air-dried soil researchgate.net |

| Organic Matter | Moderate levels | High levels may increase sorption, reducing bioavailability ulster.ac.uk |

In addition to microbial action, plants can also contribute to the degradation of MCPA. wikipedia.org Plants can absorb MCPA from the soil through their roots. wikipedia.org Once absorbed, the compound can be metabolized within the plant tissues. This plant-mediated degradation is another pathway for the removal of MCPA from the soil environment. wikipedia.org

Role of Earthworms and Drilosphere in Microbial Degradation Enhancement

Earthworms, often termed "ecosystem engineers," play a crucial role in shaping the soil environment and influencing the fate of agrochemicals like MCPA. Their burrowing and feeding activities significantly enhance the microbial degradation of this herbicide. The area directly influenced by earthworm burrows, known as the drilosphere, becomes a hotspot for microbial activity.

Research has demonstrated that the presence of earthworms, such as the species Aporrectodea caliginosa, accelerates the degradation of MCPA in agricultural soil. nih.gov In soils inhabited by these organisms, the degradation of MCPA is notably quicker compared to soils without them. nih.govnih.gov This enhancement is attributed to the stimulation of indigenous MCPA-degrading microorganisms. nih.gov The burrowing activity of earthworms improves soil aeration and water infiltration, creating more favorable aerobic conditions for microbial metabolism. nih.gov

Studies have quantified this stimulatory effect by measuring the abundance of specific genes involved in MCPA degradation. The copy numbers of tfdA-like and cadA genes, which encode for oxygenases that initiate the aerobic breakdown of phenoxyalkanoic acid herbicides, have been found to be up to three and four times higher, respectively, in soils with earthworms. nih.gov Consequently, the population of MCPA-degrading microbes is significantly larger in earthworm-treated soils. nih.gov The burrow walls, in particular, show a higher capacity to degrade MCPA and a greater expression of tfdA-like genes compared to the surrounding bulk soil. nih.gov This indicates that the drilosphere provides a unique and favorable microenvironment for the microbes responsible for breaking down MCPA. researchgate.net

Impact of Earthworms on MCPA Degradation Markers

| Parameter | Effect of Earthworm Presence | Reference |

|---|---|---|

| MCPA Degradation Rate | Quicker in soil with earthworms | nih.govnih.gov |

| tfdA-like Gene Copy Numbers | Up to 3 times higher | nih.gov |

| cadA Gene Copy Numbers | Up to 4 times higher | nih.gov |

| MCPA Degrader Population (MPN) | Approximately 150 times higher | nih.gov |

| Expression of tfdA-like genes in burrow walls | 5 times higher than in bulk soil | nih.gov |

Photodegradation Mechanisms in Aqueous and Soil Systems

Photodegradation, the breakdown of compounds by light, is a significant pathway for the dissipation of MCPA in the environment, occurring on plant surfaces, in the atmosphere, and in surface waters. ulster.ac.uk The rate of this process can vary, with reported half-lives ranging from days to weeks depending on the environmental matrix and conditions. ulster.ac.ukpublications.gc.ca

Direct Photolysis Pathways and Intermediate Formation

Direct photolysis involves the absorption of light by the MCPA molecule itself, leading to its chemical transformation. This process is a key degradation route in aquatic systems. unito.it The primary intermediate product formed through the direct photolysis of MCPA is 4-chloro-2-methylphenol (also referred to as MCP or 4C2MP). ulster.ac.ukresearchgate.netresearchgate.net In addition to the major product, other minor photoproducts such as o-cresol and 4-chloro-2-formylphenol have also been identified. publications.gc.caepa.gov The efficiency of direct photolysis, indicated by the quantum yield, is influenced by the pH of the solution. unito.itnih.gov

Two primary mechanisms have been proposed for the initial steps of MCPA's photochemical degradation leading to the formation of 4-chloro-2-methylphenol. wikipedia.org

One pathway involves the oxidation of MCPA by hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals can be generated in sunlit waters. The hydroxyl radical adds to the aromatic ring of the MCPA molecule. In the presence of oxygen, this is followed by a radical transfer to the ether carbon, leading to the cleavage of the ether linkage and the formation of 4-chloro-2-methylphenol. wikipedia.org The rate constant for the reaction between MCPA and hydroxyl radicals has been determined to be 6.6 x 10⁹ M⁻¹ s⁻¹. nih.govunito.it

An alternative mechanism is the oxidation of MCPA by positive electron holes (h+). wikipedia.org In this pathway, the positive holes polarize the carboxyl group of the MCPA molecule. This polarization leads to the splitting of the CH₂-COOH bond, which results in the formation of 4-chloro-2-methylphenylformate. wikipedia.org In the presence of oxygen, this intermediate is further oxidized, ultimately yielding 4-chloro-2-methylphenol as the final product. wikipedia.org

Photocatalytic Oxidation (e.g., TiO₂ systems)

Advanced oxidation processes utilizing photocatalysts have been shown to be effective in degrading MCPA. Titanium dioxide (TiO₂) is a commonly used photocatalyst due to its efficiency and stability. researchgate.net When aqueous suspensions of TiO₂ are illuminated with UV light, it generates highly reactive species, such as hydroxyl radicals, that can break down organic pollutants. scirp.orgnih.gov

The photocatalytic oxidation of MCPA over TiO₂ also leads to the formation of 4-chloro-2-methylphenol as a major intermediate product. researchgate.netresearchgate.net Other minor intermediates identified in these systems include methylhydroquinone, 5-chloro-2-hydroxy-3-methylphenylacetic acid, 4-chloro-2-methylanisole, and 4-chloro-2-methylphenylformate. researchgate.net The degradation process continues with the breakdown of the aromatic ring, eventually leading to the formation of low-molecular-weight organic acids and ultimately mineralization to carbon dioxide and water. scirp.org The rate of transformation is generally high, with studies showing complete mineralization in a matter of hours under laboratory conditions. scirp.org

Intermediates of MCPA Degradation via Different Pathways

| Degradation Pathway | Major Intermediate(s) | Minor Intermediate(s) | Reference |

|---|---|---|---|

| Direct Photolysis | 4-chloro-2-methylphenol | o-cresol, 4-chloro-2-formylphenol | ulster.ac.ukpublications.gc.caresearchgate.netepa.gov |

| Positive Electron Hole Oxidation | 4-chloro-2-methylphenylformate, 4-chloro-2-methylphenol | - | wikipedia.org |

| Photocatalytic Oxidation (TiO₂) | 4-chloro-2-methylphenol | methylhydroquinone, 5-chloro-2-hydroxy-3-methylphenylacetic acid, 4-chloro-2-methylanisole, 4-chloro-2-methylphenylformate | researchgate.netresearchgate.net |

Advanced Reduction Processes (ARP) via Sulfite Excitation

Advanced Reduction Processes (ARPs) represent an emerging technology for the degradation of persistent organic pollutants like this compound (MCPA). One such method involves the excitation of sulfite (SO₃²⁻) under ultraviolet (UV) irradiation to generate reducing species. researchgate.net This process has been shown to be effective for the photo-reduction of MCPA, which can be resistant to conventional biodegradation. researchgate.net

Research into the UV/Sulfite system has identified optimal conditions for MCPA degradation. The process is pH-dependent, with an optimal pH of 9. researchgate.net Under these conditions, with a 1:1 molar ratio of MCPA to sulfite, complete photo-reduction of the herbicide can be achieved within a 15-minute reaction time. researchgate.net The kinetic investigation of this process revealed that the observed reaction constant (k_obs) decreases as the initial concentration of MCPA increases. For instance, the constant was observed to decrease from 0.2794 min⁻¹ to 0.1645 min⁻¹ when the MCPA concentration was raised from 5 to 25 mg L⁻¹. researchgate.net Conversely, the observed reaction rate (r_obs) increased from 1.397 to 4.1125 mg L⁻¹ min⁻¹ over the same concentration range. researchgate.net

The degradation of MCPA through this advanced reduction process leads to the formation of several intermediate compounds. Identified byproducts include 2-(o-tolyloxy)acetic acid, 1-ethoxy-2,4-dimethylbenzene, toluene, (E)-2-(prop-l-en-l-yloxy)acetic acid, and (E)-1-ethoxyprop-1-ene. researchgate.net Studies monitoring mineralization rates have shown significant removal of total organic carbon (TOC) and chemical oxygen demand (COD), with removal efficiencies reaching 62% and over 74%, respectively, after 120 minutes. researchgate.net This indicates that the UV/Sulfite process not only degrades the parent MCPA molecule but also breaks it down into simpler, more biodegradable substances. researchgate.netresearchgate.net

Environmental Mobility and Adsorption Characteristics

Soil Adsorption and Leaching Potential

The mobility of this compound in the environment is significantly influenced by its interaction with soil particles. MCPA is generally characterized by weak adsorption to soil, which results in high mobility and a potential for leaching into groundwater. wikipedia.orgepa.govnih.gov Its soil-organic-carbon-to-water partitioning coefficient (Koc), a key indicator of adsorption, typically ranges from 50 to 118 L/kg. ulster.ac.ukwaterquality.gov.au These low values signify a low affinity for binding to soil organic matter and a preference for remaining in the soil solution. ulster.ac.uk

Several factors influence the extent of MCPA adsorption, including soil pH and organic matter content. nih.govtandfonline.com As a weak acid, MCPA's charge is pH-dependent. At typical soil pH values, which are often above its acid dissociation constant (pKa of ~3.1), the molecule exists predominantly in its anionic form. nih.govresearchgate.net This negative charge leads to electrostatic repulsion from negatively charged soil colloids, further limiting adsorption. researchgate.net Consequently, adsorption tends to be stronger in soils with lower pH and higher organic carbon content. nih.govresearchgate.net

The weak retention of MCPA in soil contributes to its leaching potential. nih.govcanada.ca Due to its high solubility and poor adsorption, the herbicide is susceptible to being transported through the soil profile by water flow, potentially contaminating groundwater sources. ulster.ac.ukadvancedsciencenews.com However, some field studies have indicated that MCPA may not leach appreciably below a depth of 15 cm. canada.capublications.gc.ca The degradation rate of MCPA in soil also plays a crucial role in its environmental persistence and leaching. The aerobic soil metabolism half-life is typically around 24 days, although this can vary significantly depending on environmental conditions like temperature and moisture. wikipedia.orgepa.govpjoes.com

| Parameter | Value | Soil/Condition | Reference |

|---|---|---|---|

| Koc | 54–118 L/kg | General | ulster.ac.uk |

| Koc | 50–62 L/kg | General | waterquality.gov.au |

| Koc | 48.6–107.9 L/kg | Irish Grassland Soils | researchgate.net |

| Freundlich Adsorption Coefficient (Kf) | 0.94 | General | wikipedia.org |

| Freundlich Adsorption Coefficient (Kf) | 2.29–5.01 (mg1-1/n kg-1)(L)1/n | Irish Grassland Soils | researchgate.net |

| Aerobic Soil Metabolism Half-life | 24 days | General | wikipedia.orgepa.gov |

| Soil Degradation Half-life | 4.9–9.6 days | Topsoil | nih.gov |

| Soil Degradation Half-life | 11.6–23.4 days | Subsoil | nih.gov |

Mobility in Water and Sediment

Due to its high water solubility and weak adsorption to soil and organic matter, this compound is highly mobile in aquatic environments. ulster.ac.ukwaterquality.gov.au Once it reaches surface water bodies through runoff or leaching, it tends to remain dissolved in the water column rather than partitioning to sediment. ulster.ac.ukpublications.gc.ca

The low soil-organic-carbon-to-water partitioning coefficient (Koc) values, generally below 120 L/kg, confirm that MCPA is unlikely to adsorb significantly to suspended solids and sediment. ulster.ac.ukwaterquality.gov.au This characteristic means that sediment is not a major sink for this compound in the aquatic environment. canada.capublications.gc.ca Its persistence in water is primarily governed by degradation processes such as photolysis and microbial action. The photolytic half-life of MCPA in an aqueous solution exposed to sunlight has been reported to be between 20 and 24 days. publications.gc.caepa.gov The primary byproduct of this photodegradation is 4-chloro-2-methylphenol. publications.gc.ca Under aerobic aquatic conditions, the total system half-life has been reported as greater than 30 days in a water-sandy clay loam sediment system. epa.gov

Volatilization Potential from Water and Moist Surfaces

The potential for a chemical to volatilize is determined by its Henry's Law constant and vapor pressure. For this compound, these properties indicate a very low tendency to move from water or moist soil into the atmosphere. The compound is considered to be non-volatile. epa.gov

Studies have confirmed this characteristic, showing that MCPA does not volatilize from an aqueous solution at a pH of 7.0 even when heated to between 34 and 35°C for 13 days. epa.gov This low volatilization potential means that atmospheric transport of the compound in the gaseous phase from treated fields or water bodies is not a significant environmental fate pathway. epa.govepa.gov

Microbial Ecology and Bioremediation Research

Identification and Characterization of 2-(2-Chloro-4-methylphenoxy)acetic acid-Degrading Microorganisms

The ability to degrade MCPA is distributed among various microbial taxa. The isolation and characterization of these microorganisms are fundamental to understanding the bioremediation potential of an environment.

A notable diversity of bacteria capable of degrading this compound has been identified. A significant portion of these microorganisms belongs to the β-proteobacteria. nih.govresearchgate.net Specific genera that have been frequently implicated in the degradation of this herbicide include Rhodoferax, Achromobacter, Burkholderia, and Cupriavidus. researchgate.netmdpi.com The enrichment of these particular bacterial groups in the presence of MCPA suggests their significant role in its natural attenuation. nih.govresearchgate.net

| Phylum | Class | Genus |

|---|---|---|

| Proteobacteria | Betaproteobacteria | Rhodoferax |

| Proteobacteria | Betaproteobacteria | Achromobacter |

| Proteobacteria | Betaproteobacteria | Burkholderia |

| Proteobacteria | Betaproteobacteria | Cupriavidus |

The initial and rate-limiting step in the microbial degradation of phenoxyacetic acid herbicides like MCPA is often catalyzed by specific oxygenase enzymes. The genes encoding these enzymes are crucial for understanding and monitoring the degradation process.

The most well-studied genes are the tfdA-like genes , which encode for a family of α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.netgeus.dk These genes are categorized into different classes (Class I, II, and III). researchgate.netresearchgate.net Bacteria possessing Class III tfdA genes have been shown to become dominant in soils newly exposed to MCPA. researchgate.netresearchgate.net The expression of tfdA genes is directly correlated with the active mineralization of MCPA. nih.gov

Another important gene involved in the degradation is cadA , which is part of the cadAB gene cluster encoding a Rieske non-heme iron oxygenase. nih.govresearchgate.net Studies have shown that both cadA and tfdA genes can be simultaneously expressed during MCPA degradation in soil, indicating that multiple enzymatic systems can be active in the same environment. nih.gov The cadA gene has been identified in both Alphaproteobacteria and Betaproteobacteria that degrade phenoxyacetic acids. researchgate.net

More recently, r/sdpA genes , which encode for enantiospecific dioxygenases, have been investigated. nih.gov While initially characterized for their role in degrading chiral phenoxypropionates, transcription of r/sdpA genes has been observed to be stimulated during MCPA degradation in soil. researchgate.net This suggests a broader substrate range for the encoded enzymes and their potential involvement in MCPA breakdown. researchgate.net

| Gene | Encoded Enzyme Family | Key Findings |

|---|---|---|

| tfdA-like | α-ketoglutarate-dependent dioxygenase | Multiple classes exist (I, II, III). researchgate.netresearchgate.net Expression directly correlates with MCPA mineralization. nih.gov |

| cadA | Rieske non-heme iron oxygenase | Often found in a cluster with cadB. nih.govresearchgate.net Can be co-expressed with tfdA during MCPA degradation. nih.gov |

| r/sdpA | Enantiospecific α-ketoglutarate-dependent dioxygenase | Transcription stimulated by MCPA in soil. researchgate.net |

Microbial Community Dynamics in Contaminated Environments

The introduction of this compound into an environment can significantly alter the structure and function of the native microbial communities. Understanding these dynamics is crucial for predicting the persistence of the herbicide and for designing effective bioremediation strategies.

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity. The application of MCPA can have varied effects on the bacterial communities in this zone. Studies have shown that MCPA application can lead to shifts in the structure of rhizosphere bacterial communities. frontiersin.orgnih.gov For instance, the co-application of MCPA and urea (B33335) was found to alter soil pH and the activity of nitrogen-cycling enzymes, which in turn affects the microbial community. mdpi.com The presence of MCPA can also influence the abundance of specific bacterial taxa; for example, its application along with syringic acid led to an enhanced growth of Pseudomonas, Burkholderia, Sphingomonas, and Pandoraea in the rhizosphere. frontiersin.orgnih.gov

Plant secondary metabolites (PSMs) released into the rhizosphere can play a significant role in stimulating the biodegradation of xenobiotics like MCPA. nih.govresearchgate.netnih.gov This is often due to the structural similarity between the PSM and the pollutant, which can lead to the induction of degradative genes or support the growth of degrading microorganisms. nih.gov

Syringic acid, a PSM, has been shown to significantly enhance the microbial degradation of MCPA. nih.govnih.gov Its addition to MCPA-contaminated samples resulted in greater removal of the herbicide and an increased number of detectable tfdA-like genes responsible for its biodegradation. nih.govmdpi.com This biostimulation effect is attributed to the ability of microorganisms to utilize the PSM as a carbon source, thereby boosting their metabolic activity towards the structurally related herbicide. nih.gov

| MCPA Concentration | Treatment | Detection of tfdA-like Genes (% of samples) |

|---|---|---|

| 0.1 mM | Without Syringic Acid | 0% |

| With Syringic Acid | 30% | |

| 0.5 mM | Without Syringic Acid | 40% |

| With Syringic Acid | 50% |

Identifying the specific microorganisms actively involved in the degradation of a pollutant within a complex microbial community can be challenging. DNA Stable Isotope Probing (SIP) is a powerful technique that allows researchers to link microbial identity with metabolic function. frontiersin.orgnih.govspringernature.com This method involves supplying a substrate, such as MCPA, labeled with a stable isotope (e.g., ¹³C). Microorganisms that consume the substrate will incorporate the isotope into their DNA. By separating the "heavy" (isotope-labeled) DNA from the "light" (unlabeled) DNA, the active degraders can be identified through subsequent sequencing. frontiersin.org

DNA-SIP studies have been instrumental in revealing the diversity of active MCPA degraders in soil. researchgate.net Research has shown that after the consumption of ¹³C-labeled MCPA, a variety of labeled oxygenase genes, including tfdA-like, cadA, and r/sdpA genes, can be detected. researchgate.net These labeled genes were affiliated with Alphaproteobacteria (including Bradyrhizobia) and Betaproteobacteria, confirming the involvement of these groups in the in-situ degradation of MCPA. researchgate.net This technique provides direct evidence of which microorganisms are actively catabolizing the herbicide in a given environment.

Strategies for Enhanced Bioremediation

The natural attenuation of this compound (MCPA) can be a slow process. To accelerate the removal of this herbicide from contaminated environments, researchers have focused on strategies to enhance the efficacy of microbial degradation. These strategies primarily involve manipulating environmental conditions to favor the growth and activity of MCPA-degrading microorganisms or integrating other biological systems to work in concert with microbial processes.

Biostimulation is an environmental remediation strategy that involves the addition of nutrients or other substances to a contaminated site to stimulate the activity of the indigenous microbial populations capable of degrading the target pollutant. rsc.orgnih.gov This approach is considered advantageous as it is relatively cost-effective and utilizes microorganisms that are already adapted to the subsurface environment. rsc.org

Research has demonstrated that the biodegradation of MCPA in soil can be significantly accelerated through the application of various organic biostimulants. These amendments provide essential nutrients and carbon sources, fostering an increase in the population and metabolic activity of herbicide-degrading microbes. For instance, studies have shown that biostimulants derived from materials like wheat condensed distillers solubles, carob germ enzymatic extract, and rice bran extract can effectively counteract the inhibitory effects of MCPA on soil enzymatic activities and promote its rapid degradation. researchgate.net In some cases, the herbicide virtually disappeared from the soil within 60 days of applying these biostimulants. researchgate.net

A critical factor in the effectiveness of these organic materials appears to be the molecular size of their protein constituents. Biostimulants rich in low molecular weight proteins are more readily assimilated by soil microorganisms, requiring less energy expenditure. researchgate.net This rapid assimilation leads to a quicker stimulation of microbial activity and, consequently, a faster degradation of the xenobiotic compound. researchgate.net The application of aged de-oiled two-phase olive mill waste (ADW) has also been shown to enhance MCPA dissipation in soil, in contrast to fresh waste which could have an inhibitory effect. bohrium.com The aged material likely supports higher microbial activity, leading to shorter herbicide half-lives. bohrium.com

Below is a table summarizing the findings of a study on the effect of different biostimulants on MCPA degradation.

| Biostimulant Origin | Key Observation | Reference |

|---|---|---|

| Wheat Condensed Distillers Solubles (WCDS) | Counteracted adverse effects of MCPA on soil enzymes and stimulated rapid herbicide degradation. | researchgate.net |

| Carob Germ Enzymatic Extract (CGHE) | Promoted fast degradation of MCPA, linked to low molecular weight proteins easily assimilated by microbes. | researchgate.net |

| Rice Bran Extract (RB) | Stimulated soil microorganisms, leading to accelerated degradation of the xenobiotic compound. | researchgate.net |

| Hydrolyzed Poultry Feathers (PA-HE) | Counteracted the depression of soil enzymatic activities caused by MCPA application. | researchgate.net |

| Aged De-oiled Two-phase Olive Mill Waste (ADW) | Increased MCPA dissipation rates and reduced herbicide half-life due to higher microbial activity. | bohrium.com |

Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. youtube.comnih.gov When integrated with microbial bioremediation, this approach can create a powerful synergistic system for decontaminating soils polluted with herbicides like MCPA. This integrated strategy, often termed rhizoremediation, leverages the complex interactions within the rhizosphere—the soil region immediately surrounding plant roots. nih.gov

The rhizosphere is a zone of intense microbial activity because plants release exudates (sugars, amino acids, and other organic compounds) that serve as a nutrient source for microorganisms. nih.gov This can stimulate the growth of microbial populations that are capable of degrading organic pollutants such as MCPA. Therefore, the presence of suitable plants can enhance the degradation of the herbicide in the soil by supporting a larger and more active community of degrading microbes.

Research into the phytoremediation of MCPA-contaminated soil has highlighted the role of specific plants and their associated metabolites. For example, studies involving zucchini (Cucurbita pepo) have shown that the plant can influence the functional microbial diversity in the soil. acs.org The presence of secondary metabolites, such as syringic acid, released by the plant's roots can affect the soil's properties and the growth of MCPA-degrading microorganisms. acs.org This demonstrates that plant selection is a critical component of designing effective phytoremediation strategies.

Furthermore, the integration of phytoremediation can be combined with biostimulation techniques for even greater efficacy. rsc.org For instance, the application of organic amendments not only stimulates microbial activity but also improves soil characteristics, which in turn supports healthier plant growth. mdpi.com Healthier plants with more extensive root systems can create a more robust rhizosphere, further enhancing microbial degradation of the contaminant. mdpi.com This multi-pronged approach addresses both the microbial and vegetative components of the soil ecosystem to accelerate remediation.

The table below provides examples of phytoremediation mechanisms and their relevance to MCPA bioremediation.

| Phytoremediation Mechanism | Description | Relevance to MCPA Bioremediation |

|---|---|---|

| Rhizodegradation | Degradation of contaminants in the rhizosphere by microorganisms stimulated by root exudates. nih.gov | This is the primary mechanism for integrating phytoremediation with microbial degradation of MCPA. Plants support a robust microbial community that breaks down the herbicide. |

| Phytoextraction | Uptake of contaminants by plant roots and translocation to the harvestable shoots. youtube.comnih.gov | Plants could potentially uptake MCPA or its metabolites, removing them from the soil. The harvested plant biomass must then be managed appropriately. |

| Phytostabilization | Immobilization of contaminants in the soil through absorption by roots or precipitation within the rhizosphere, reducing their bioavailability. youtube.comnih.gov | Plants can help to contain MCPA within the root zone, preventing its leaching into groundwater while microbial degradation proceeds. youtube.com |

Research on Herbicide Resistance Mechanisms in Plants

Observed Cases of Resistance to 2-(2-Chloro-4-methylphenoxy)acetic acid

Resistance to MCPA has been documented in a growing number of weed species across the globe, posing a significant challenge to agricultural production. The first recorded instance of MCPA resistance was in Canada thistle (Cirsium arvense) in Sweden in 1979. cambridge.org Since then, at least 16 other weed species have evolved resistance to this herbicide. cambridge.org The level of resistance, often quantified as a resistance factor (RF) or resistance index (RI)—the ratio of the herbicide dose required to cause 50% mortality or growth reduction (GR50) in the resistant population compared to a susceptible population—varies among species and populations.

Notable cases of MCPA resistance have been investigated in several agronomically important weeds. For instance, a population of Palmer amaranth (B1665344) (Amaranthus palmeri) in Kansas, which had been exposed to continuous sorghum cultivation for 45 years, was confirmed to be resistant to MCPA with a resistance factor of approximately 3-fold. cambridge.org In Canada, a population of green pigweed (Amaranthus powellii) from Ontario was identified with a 4.4-fold resistance to MCPA. researchgate.netbiorxiv.org Research has also characterized resistance in common hemp-nettle (Galeopsis tetrahit), which exhibited a resistance factor of 3.3, and wild radish (Raphanus raphanistrum) from Western Australia, where reliance on phenoxy herbicides has led to widespread resistance evolution. cambridge.orgacs.orgnih.gov

The table below summarizes key observed cases of resistance to this compound in different weed species.

| Weed Species | Common Name | Location of Discovery | Year Reported | Resistance Factor (RF) |

|---|---|---|---|---|

| Cirsium arvense | Canada thistle | Sweden | 1979 | Not Specified |

| Amaranthus palmeri | Palmer amaranth | Kansas, USA | 2021 | ~3 |

| Amaranthus powellii | Green pigweed | Ontario, Canada | 2022 | 4.4 |

| Galeopsis tetrahit | Common hemp-nettle | Not Specified | 2006 | 3.3 |

| Raphanus raphanistrum | Wild radish | Western Australia | 2013 | ~10 |

Biochemical and Physiological Basis of Resistance

The physiological and biochemical processes that underpin herbicide resistance are diverse. For MCPA, non-target-site resistance mechanisms, particularly those affecting herbicide movement and detoxification, have been identified in several weed species.

For a systemic herbicide like MCPA to be effective, it must be absorbed by the plant and translocated to its sites of action, primarily the growing points (meristems). Alterations in these transport processes can confer resistance by preventing a lethal dose from reaching the target.

Studies have shown that differences in herbicide uptake are generally not a primary mechanism of MCPA resistance. For example, no significant differences in the absorption of radiolabeled MCPA were found between resistant and susceptible biotypes of Amaranthus palmeri, Galeopsis tetrahit, Amaranthus powellii, and Raphanus raphanistrum. cambridge.orgbiorxiv.orgacs.orgnih.gov

However, altered translocation is a more common mechanism.

In a resistant population of Amaranthus palmeri, plants showed significantly reduced translocation of MCPA to the tissues below the treated leaf 48 hours after application compared to susceptible plants. cambridge.org

Similarly, resistant Galeopsis tetrahit plants exported less MCPA from the treated leaves to the apical meristem and roots. acs.org

Conversely, a study on wild radish (Raphanus raphanistrum) found that resistant plants translocated more of the applied MCPA to the roots than susceptible plants did. nih.govoup.com It has been hypothesized that this rapid transport to the roots may be a mechanism to facilitate exudation of the herbicide into the soil, thereby protecting the sensitive meristematic tissues. nih.govoup.com

In contrast to these findings, investigations into MCPA-resistant green pigweed (Amaranthus powellii) found no significant differences in translocation patterns between resistant and susceptible populations, indicating that another mechanism is responsible for resistance in this species. researchgate.netbiorxiv.org

Enhanced metabolism is a key non-target-site resistance mechanism where the herbicide is detoxified into non-phytotoxic forms before it can reach its target site. nih.gov This process often involves enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govnih.gov

In the case of MCPA-resistant Amaranthus palmeri, research demonstrated that resistant plants metabolized the herbicide more rapidly than susceptible plants. cambridge.org The involvement of P450 enzymes was confirmed when the application of malathion, a known P450 inhibitor, reversed the resistance, making the resistant plants susceptible to MCPA. cambridge.org

A higher rate of MCPA metabolism has also been identified as a component of resistance in Galeopsis tetrahit, specifically within the roots of the resistant plants. acs.org

However, enhanced metabolism is not a universal mechanism for MCPA resistance. Studies on resistant populations of Raphanus raphanistrum and Amaranthus powellii found no significant differences in the rate of MCPA metabolism compared to their susceptible counterparts. biorxiv.orgnih.gov This highlights that different weed species, and even different populations within a species, can evolve distinct mechanisms to resist the same herbicide.

The table below summarizes the known biochemical and physiological resistance mechanisms for MCPA in selected weed species.

| Weed Species | Altered Uptake | Altered Translocation | Enhanced Metabolism |

|---|---|---|---|

| Amaranthus palmeri | No | Reduced translocation below treated leaf | Yes (P450-mediated) |

| Galeopsis tetrahit | No | Reduced translocation to meristem and roots | Yes (in roots) |

| Raphanus raphanistrum | No | Increased translocation to roots | No |

| Amaranthus powellii | No | No | No |

Genetic Basis of Resistance Development

The development of herbicide resistance is an evolutionary process driven by the selection of naturally occurring genetic mutations that confer a survival advantage. The genetic basis of MCPA resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes).

Advanced Analytical Methodologies for 2 2 Chloro 4 Methylphenoxy Acetic Acid Detection and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and determination of MCPA. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively employed, often coupled with mass spectrometry for unequivocal identification and trace-level quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of MCPA, particularly in commercial formulations and environmental samples. nih.gov The method's adaptability allows for various configurations depending on the sample matrix and required sensitivity.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. bohrium.com Isocratic elution, a technique where the mobile phase composition remains constant throughout the analysis, is often sufficient for the rapid assay of MCPA preparations. nih.govbohrium.com The detection is typically accomplished using an ultraviolet (UV) or diode-array detector (DAD). researchgate.net For more complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity and high efficiency, allowing for the retention of MCPA to be controlled by adjusting the mobile phase's organic modifier content, buffer concentration, and pH. researchgate.net

| Technique | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Zorbax C18 (250 x 4.6 mm, 5 µm) | Methanol 90% + Water 10% (Isocratic) | UV-Visible | bohrium.com |

| Mixed-Mode Chromatography | Coresep 100 | Acetonitrile (ACN) and aqueous buffer | LC/MS compatible | researchgate.net |

| HPLC | Silica cartridge (for enrichment) | Not specified | Diode Array Detector (DAD) | researchgate.net |

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is another powerful technique for MCPA determination, valued for its high resolution. However, due to the low volatility of the acidic form of MCPA, a derivatization step is typically required to convert it into a more volatile ester. researchgate.netnih.gov Common derivatization agents include methanol, to form methyl esters, or pentafluorobenzyl bromide (PFBBr), to form pentafluorobenzyl esters. researchgate.netepa.gov

Following derivatization, the analyte is introduced into the GC system. The separation is achieved on a capillary column, and detection can be performed using various detectors. The Flame Ionization Detector (FID) is a common choice, though for higher sensitivity and selectivity, an Electron Capture Detector (ECD) is often preferred, especially for halogenated compounds like MCPA. researchgate.netoup.com

For definitive confirmation, Mass Spectrometry (MS) is the detector of choice. epa.gov When coupled with GC, MS can operate in full-scan mode to obtain mass spectra for structural elucidation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic fragment ions of the MCPA derivative. epa.gov For instance, when analyzing the methyl ester of MCPA, characteristic ions such as m/z 141, 155, and 214 can be monitored. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Monitoring

For the analysis of trace levels of MCPA in complex environmental matrices like water and soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. nih.govscispace.comnih.gov This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, eliminating the need for the derivatization step required in GC analysis. nih.govnih.gov

The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, which is well-suited for acidic compounds like MCPA. nih.gov The tandem mass spectrometer is usually operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule of MCPA, [M-H]⁻ at m/z 199) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (e.g., m/z 141) is monitored by the second mass analyzer. This high degree of specificity significantly reduces matrix interference and allows for very low detection limits. nih.gov

LC-MS/MS methods have been developed for quantifying MCPA and its main metabolite, 4-chloro-2-methylphenol, in both water and soil samples. nih.gov The direct injection of water samples is often possible, allowing for high sample throughput. nih.gov For soil samples or when lower detection limits are required, a Solid-Phase Extraction (SPE) step is commonly used for sample clean-up and concentration prior to LC-MS/MS analysis. nih.govnih.gov

| Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Water | LC-electrospray tandem MS | 40 ng/L | Not specified | nih.gov |

| Soil | UPLC-MS/MS | 0.004 mg/kg | 0.01 mg/kg | |

| Wheat Grain | UPLC-MS/MS | 0.004 mg/kg | 0.01 mg/kg | |

| Wheat Plants | UPLC-MS/MS | 0.005 mg/kg | 0.02 mg/kg | |

| Kidney Tissue | LC-MS/MS | 0.02 mg/kg | Not specified | scispace.com |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an attractive alternative to chromatographic methods for the analysis of MCPA. CE techniques, particularly Capillary Zone Electrophoresis (CZE), provide high separation efficiency, short analysis times, and low consumption of reagents.

In CZE, charged molecules are separated in a narrow-bore capillary under the influence of a high-voltage electric field. A method using CZE with diode array detection has been successfully developed for the analysis of MCPA in commercial herbicide formulations. The performance of this method was rigorously studied, demonstrating excellent accuracy, with recovery rates ranging from 92.8% to 101.2%. The method also showed high precision, with relative standard deviations (RSD) of 0.1% for migration times and 2.9% for peak areas. Good linearity was achieved with a correlation coefficient (r²) greater than 0.99. The limit of detection (LOD) for the active substance in its acidic form was found to be 49 µM, with a limit of quantification (LOQ) of 150 µM. When compared with liquid chromatography, CZE proves to be a competitive technique for the analysis of the active ingredient in plant protection products.

Spectrometric and Luminescence Techniques

While chromatographic and electrophoretic methods are dominant, other spectrometric techniques are being explored, often in conjunction with powerful sample preparation methods to enhance selectivity and sensitivity.

Solid Phase Extraction coupled with Ion Mobility Spectrometry

Solid Phase Extraction (SPE) is a critical and widely used sample preparation technique that precedes many analytical methods for MCPA. nih.gov It is used to isolate and concentrate the analyte from a complex matrix and remove interfering substances, thereby improving the quality of the subsequent analysis. nih.gov For acidic herbicides like MCPA, SPE cartridges with non-polar sorbents such as octadecyl (C18) bonded silica are commonly employed. nih.gov The retention and elution of MCPA can be optimized by adjusting factors like sample pH, elution solvent, and sample volume. nih.gov

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is highly advantageous for resolving isomeric compounds and reducing chemical noise. oup.com A method based on negative electrospray ionization-ion mobility spectrometry has been proposed for the analysis of phenoxy acid herbicides. The coupling of an efficient sample clean-up and concentration step like SPE with the high-speed, high-resolution separation of IMS-MS presents a powerful and promising methodology for the rapid and sensitive screening of MCPA in various samples.

Electrochemiluminescence and Chemiluminescence

Electrochemiluminescence (ECL) and Chemiluminescence (CL) are powerful analytical techniques that have been successfully applied to the detection of MCPA. These methods are valued for their high sensitivity, wide linear working ranges, and low background signals. nih.gov

ECL generates light from excited-state species formed at an electrode surface through electron-transfer reactions, offering advantages such as the absence of a light source, which avoids issues with scattered light. nih.gov A molecularly imprinted polymer (MIP) ECL sensor has been developed for MCPA detection. nih.gov This sensor was fabricated by synthesizing an MIP film on a modified molybdenum disulfide-graphene quantum dots/glassy carbon electrode (MoS₂-G QDs/GCE). nih.gov The ECL intensity of the nanocomposite was significantly enhanced, providing a sensitive platform for MCPA measurement. nih.gov

Chemiluminescence-based methods have also proven effective. A simple and rapid flow injection chemiluminescence (FI-CL) method has been reported for the determination of MCPA in water samples. nih.gov In this system, a CL signal is produced from the reaction between photodegraded MCPA and a ferricyanide solution in an alkaline medium. nih.gov The method demonstrates good performance metrics, as detailed in the table below. nih.gov To handle complex matrices, this method incorporates a solid-phase extraction step using SDB-1 cartridges to eliminate potential interferences. nih.gov

| Parameter | Value |

|---|---|

| Linear Range | 0.0015 - 0.6 µg·mL⁻¹ |

| Detection Limit (DL) | 0.5 ng·mL⁻¹ |

| Preconcentrated DL (100 mL sample) | 0.13 ng·mL⁻¹ |

| Interday Variance Coefficient | 3% |

| Sample Throughput | 90 per hour |

Electrochemical Sensing Platforms

Electrochemical sensors provide an attractive alternative to traditional chromatographic methods for MCPA monitoring, offering advantages such as portability, rapid analysis, and minimal sample preparation. esaiweb.org

Glassy carbon electrodes (GCEs) are widely used in electroanalysis due to their excellent electrical conductivity, chemical stability, and broad potential window. nih.gov However, their performance can be significantly enhanced through an activation process. nih.govmaynoothuniversity.ieresearchgate.net A simple and effective method involves the electrochemical activation of a GCE by cycling the potential in a phosphate buffer solution. maynoothuniversity.ieresearchgate.net This process generates oxygenated functional groups on the electrode surface and increases its surface area, which improves the electrocatalytic activity towards MCPA. maynoothuniversity.ieresearchgate.net

An activated GCE (AGCE) has shown very good detection of MCPA, with a more thermodynamically favorable oxidation compared to a bare GCE, indicated by a shift in the peak potential to lower values. maynoothuniversity.ieresearchgate.net The sensor also exhibits high stability, maintaining similar peak currents over a 30-day period, and good selectivity against common interfering ions like nitrates and nitrites. maynoothuniversity.ieresearchgate.net

| Parameter | Technique | Value |

|---|---|---|

| Linear Concentration Range | Cyclic Voltammetry | 1 - 850 µM |

| Limit of Detection (LOD) | Differential Pulse Voltammetry | 0.008 µM |

| Peak Potential Shift (vs. bare GCE) | Cyclic Voltammetry | ~110 mV (to lower potentials) |

| Stability | - | Stable over 30 days |

Other modifications include the use of carbon paste electrodes modified with materials like powdered activated carbon (Norit SX-2) or mesoporous silica (SBA-15), which have achieved detection limits for MCPA of 0.7 µmol L⁻¹ and 1.3 µmol L⁻¹, respectively. electrochemsci.org

To improve the selectivity and sensitivity of electrochemical sensors, host-guest recognition chemistry has been employed. This approach utilizes molecules capable of forming inclusion complexes with the target analyte. β-cyclodextrin (β-CD), a cyclic oligosaccharide, has a hydrophobic inner cavity and a hydrophilic exterior, making it an excellent host molecule for herbicides like MCPA. researchgate.net

Sensors incorporating β-CD with multi-walled carbon nanotubes (MWCNTs) have demonstrated enhanced recognition of MCPA. researchgate.net A glassy carbon electrode modified with a β-CD/MWCNT composite exhibits efficient electrocatalytic oxidation of the herbicide. researchgate.net Further development has led to sensors based on a polyaniline/β-cyclodextrin/multi-walled carbon nanotube (PANI-β-CD/MWCNT) matrix. researchgate.netfao.org This composite material allows for the simultaneous determination of MCPA and its primary metabolite, 4-chloro-2-methylphenol, without requiring prior extraction or derivatization steps. researchgate.netfao.org The combination of β-CD and MWCNTs leads to a significant improvement in the analytical signal. nih.gov

| Parameter | Value |

|---|---|

| Linear Concentration Range | 10 - 50 µmol L⁻¹ |

| Limit of Detection (LOD) | 1.1 µmol L⁻¹ |

| Recovery in Natural Water Samples | 94% - 107% |

Sample Preparation and Derivatization Strategies

Proper sample preparation is a critical step in the analysis of MCPA, especially at trace levels in complex environmental samples like soil and water. The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for sample preparation that has largely replaced traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation. scispace.comresearchgate.net SPE provides better and more reproducible recovery rates compared to LLE. scispace.comresearchgate.net

For MCPA, which is an acidic herbicide, various SPE sorbents have been optimized. bohrium.com Octadecyl (C18) bonded silica cartridges are commonly and successfully used to extract MCPA from water and soil samples. scispace.comresearchgate.netresearchgate.net The process typically involves acidifying the sample to ensure MCPA is in its non-ionized form, passing it through the SPE cartridge where it is retained, and then eluting it with an organic solvent like methanol. scispace.comresearchgate.netresearchgate.net Studies have shown that C18 cartridges can yield mean recoveries ranging from 87.1% to 98.2% for MCPA in wheat and soil. researchgate.net Other sorbents, such as Oasis HLB and SDB-1 cartridges, have also been effectively used for the extraction of MCPA. nih.govresearchgate.net

LLE, while more solvent-intensive, is still a viable technique. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Gas chromatography (GC) is a powerful tool for separating and quantifying organic compounds. However, polar and non-volatile compounds like MCPA, which contains a carboxylic acid group, require a chemical modification step known as derivatization to make them suitable for GC analysis. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative. sigmaaldrich.com

Silylation is a common derivatization strategy for acidic herbicides. researchgate.net This involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction converts the polar carboxylic acid into a less polar silyl ester. researchgate.net

Another approach is esterification to form methyl esters, which can be achieved using various reagents. epa.gov For instance, MCPA can be derivatized using p-toluenesulfonic acid and 1,3-dichloro-2-propanol. researchgate.net While these reactions are typically performed on the sample extract before it is introduced into the chromatograph, the principles are foundational for making MCPA amenable to GC analysis. The choice of derivatizing agent and reaction conditions (e.g., temperature, time) must be optimized to ensure a complete reaction and achieve good peak shape and detector response. sigmaaldrich.com

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Synthetic Routes and Catalytic Approaches for 2-(2-Chloro-4-methylphenoxy)acetic acid

The synthesis of this compound (MCPA) can be achieved through several chemical pathways. Key industrial methods include the direct chlorination of a precursor acid and the condensation of a substituted phenol with an acetic acid derivative. These methods are often optimized through catalysis to improve yield and selectivity.

A primary route for synthesizing MCPA is the direct chlorination of 2-methylphenoxyacetic acid (also known as o-cresoxyacetic acid or MPA). google.comgoogle.com This process involves introducing chlorine to the MPA molecule, which preferentially adds to the para-position (position 4) of the phenyl ring relative to the ether linkage. The efficiency and selectivity of this reaction are significantly enhanced by the use of catalysts. google.com